Cas no 1189935-46-3 (5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridineethanol-d4)

5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridineethanol-d4 化学的及び物理的性質
名前と識別子
-
- 5-(2-Methyl-1,3-dioxolan-2-yl)-
- 1,1,2,2-tetradeuterio-2-[5-(2-methyl-1,3-dioxolan-2-yl)pyridin-2-yl]ethanol
- 5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridineethanol-d4
-
- インチ: 1S/C11H15NO3/c1-11(14-6-7-15-11)9-2-3-10(4-5-13)12-8-9/h2-3,8,13H,4-7H2,1H3/i4D2,5D2
- InChIKey: FJBONGHBPVZNDT-CQOLUAMGSA-N
- ほほえんだ: C(O)([2H])([2H])C([2H])([2H])C1=NC=C(C2(C)OCCO2)C=C1
5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridineethanol-d4 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | M303647-5mg |
5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridineethanol-d4 |
1189935-46-3 | 5mg |
$173.00 | 2023-05-18 | ||
AN HUI ZE SHENG Technology Co., Ltd. | CS-T-80364-5mg |
5-(2-Methyl-1,3-dioxolan-2-yl)- |
1189935-46-3 | 5mg |
¥1160.00 | 2023-09-15 | ||
TRC | M303647-50mg |
5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridineethanol-d4 |
1189935-46-3 | 50mg |
$1326.00 | 2023-05-18 | ||
AN HUI ZE SHENG Technology Co., Ltd. | M303647-5mg |
5-(2-Methyl-1,3-dioxolan-2-yl)- |
1189935-46-3 | 5mg |
¥1500.00 | 2023-09-15 | ||
AN HUI ZE SHENG Technology Co., Ltd. | M303647-50mg |
5-(2-Methyl-1,3-dioxolan-2-yl)- |
1189935-46-3 | 50mg |
¥12000.00 | 2023-09-15 | ||
AN HUI ZE SHENG Technology Co., Ltd. | CS-T-80364-50mg |
5-(2-Methyl-1,3-dioxolan-2-yl)- |
1189935-46-3 | 50mg |
¥9060.00 | 2023-09-15 |
5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridineethanol-d4 関連文献
-
Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
-
Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
-
Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
-
Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
-
Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
-
Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
-
9. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridineethanol-d4に関する追加情報
Introduction to 5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridineethanol-d4 (CAS No. 1189935-46-3)
5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridineethanol-d4 is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 1189935-46-3, belongs to a class of molecules that exhibit intriguing structural and functional properties, making it a valuable candidate for further exploration in medicinal chemistry. The presence of a pyridine ring and a dioxolan moiety introduces unique reactivity and binding capabilities, which are highly relevant in the design of novel therapeutic agents.
The dioxolan group in the molecular structure of 5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridineethanol-d4 plays a crucial role in its chemical behavior. Dioxolane derivatives are known for their stability and ability to form stable complexes with various biological targets. This characteristic makes them particularly useful in the development of prodrugs and drug delivery systems, where controlled release and targeted action are essential. The methyl substituent on the dioxolan ring further modulates the electronic properties of the molecule, influencing its interactions with biological receptors.
The pyridineethanol moiety contributes to the compound's solubility and bioavailability, which are critical factors in pharmaceutical applications. Pyridine-based compounds are widely used in drug design due to their ability to form hydrogen bonds and coordinate with metal ions, enhancing their binding affinity to biological targets. In particular, the ethanol side chain provides a hydrophilic region that improves water solubility, making the compound more suitable for oral or injectable formulations.
Recent advancements in medicinal chemistry have highlighted the importance of isotopically labeled compounds in research and development. The deuterated version of 5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridineethanol, denoted as 5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridineethanol-d4, incorporates deuterium atoms into its structure. This modification is particularly useful for studying metabolic pathways and drug metabolism using mass spectrometry techniques. Isotopic labeling can provide insights into the pharmacokinetic behavior of drugs, helping researchers understand how they are processed within the body.
One of the most promising applications of 5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridineethanol-d4 is in the development of neurological therapies. The pyridine ring is a common structural feature in many drugs targeting central nervous system disorders. Studies have shown that pyridine derivatives can interact with neurotransmitter receptors and enzymes, potentially offering therapeutic benefits for conditions such as Alzheimer's disease, Parkinson's disease, and epilepsy. The unique combination of functional groups in this compound suggests that it may have potent effects on neurological pathways.
In addition to its potential neurological applications, 5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridineethanol-d4 has shown promise in antimicrobial research. The dioxolan group has been identified as a key structural element in compounds with antimicrobial activity. Researchers have found that dioxolane derivatives can disrupt bacterial cell membranes and inhibit bacterial growth. The presence of a pyridine ring further enhances these properties by allowing interactions with bacterial enzymes involved in metabolic pathways. This makes 5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridineethanol-d4 a promising candidate for developing new antibiotics or antimicrobial agents.
The synthesis of 5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridineethanol-d4 presents unique challenges due to its complex structure. However, recent advancements in synthetic methodologies have made it more feasible to produce this compound on an industrial scale. Techniques such as transition-metal-catalyzed reactions and asymmetric synthesis have been employed to achieve high yields and purity levels. These advancements are crucial for ensuring that sufficient quantities of the compound can be produced for preclinical and clinical studies.
Preclinical studies using 5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridineethanol-d4 have yielded encouraging results regarding its pharmacological properties. In vitro assays have demonstrated that this compound exhibits moderate affinity for several biological targets relevant to neurological disorders. Furthermore, animal models have shown that it can cross the blood-brain barrier effectively, suggesting potential therapeutic efficacy for central nervous system diseases. These findings support further investigation into its clinical applications.
The development of new pharmaceuticals is often hampered by issues related to drug resistance and side effects. However, compounds like 5-(2-Methyl-1,3-dioxolan-2-yl)-pyridineethanol ethanol-D4 may offer advantages over existing treatments due to their unique structural features. The combination of a pyridine ring and a dioxolan moiety provides multiple interaction points with biological targets, reducing the likelihood of resistance development. Additionally, isotopic labeling allows for precise monitoring of drug metabolism and excretion.
In conclusion, 5-(Methyl 1 3 Dioxolan 20lyl) 02 Pyridin ethanol D4 is a promising chemical entity with significant potential in pharmaceutical research . Its unique structural features make it suitable for various therapeutic applications , particularly in neurological disorders . Further studies are warranted to fully elucidate its pharmacological properties and explore its clinical potential . p >
1189935-46-3 (5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridineethanol-d4) 関連製品
- 1261645-35-5(COc1ccc(F)cc1OC(F)F)
- 1909324-66-8(1-bromo-4-1-(4-nitrophenyl)ethoxybenzene)
- 27827-83-4(2,2,2-trifluoroethyl 2-cyanoacetate)
- 1242268-00-3(Methyl 2-{3-(tert-butoxycarbonyl)amino-1-pyrrolidinyl}-5-nitronicotinate)
- 1315-07-7(Strontium selenide)
- 1805440-82-7(3,4-Bis(trifluoromethyl)-5-iodobenzyl chloride)
- 951645-46-8(6-(3-Adamantyl-4-methoxyphenyl)-2-naphthoic Acid Ethyl Ester)
- 1806733-98-1(3-(Aminomethyl)-2-iodo-5-(trifluoromethoxy)pyridine-4-carboxaldehyde)
- 675166-30-0((5Z)-5-(5-bromo-2,4-dimethoxyphenyl)methylidene-3-ethyl-2-sulfanylideneimidazolidin-4-one)
- 878377-56-1(4-(2-phenylphenyl)piperidine)



